ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-4-carbonyl)amino]acetate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-4-carbonyl)amino]acetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a pyrazole ring, and an acetate ester, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorophenylacetic acid and 5-methyl-1H-pyrazole-4-carboxylic acid.
Reaction Steps: The carboxylic acid groups are activated and coupled using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The resulting carboxylic acid is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or HCl.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: Purification steps include recrystallization or column chromatography to remove impurities.
Scaling Up: Industrial-scale production involves optimizing reaction conditions and scaling up the synthesis process while maintaining quality control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl group.
Reduction: Reduction reactions can be performed on the pyrazole ring or the acetate ester.
Substitution: Substitution reactions can occur at the chlorophenyl group, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.
Substitution: Substitution reactions often use nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of chlorobenzoic acids or chlorobenzaldehydes.
Reduction Products: Reduction can produce pyrazolines or reduced acetate esters.
Substitution Products: Substitution reactions can yield various derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: The compound is used in the production of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The chlorophenyl group can bind to receptors or enzymes, while the pyrazole ring can interact with biological macromolecules. The acetate ester may influence the compound's solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)acetate: Similar structure but lacks the pyrazole ring.
Ethyl 2-(4-chlorophenyl)propionate: Similar chlorophenyl group but different ester group.
Ethyl 2-(4-chlorophenyl)butyrate: Similar chlorophenyl group but longer carbon chain.
Uniqueness: Ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-4-carbonyl)amino]acetate is unique due to the presence of both the chlorophenyl group and the pyrazole ring, which together contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-3-22-15(21)13(10-4-6-11(16)7-5-10)18-14(20)12-8-17-19-9(12)2/h4-8,13H,3H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVBVHXJNEZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=C(NN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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